hidrazonas

Hydrazones are a class of organic compounds with significant importance in various fields, including pharmaceuticals, agrochemicals, and materials science. These compounds are derived from the condensation reaction between an aldehyde or ketone and hydrazine, forming a five-membered ring structure. The general formula for a hydrazone is R1R2C=NOH, where R1 and R2 represent alkyl, aryl, or other substituent groups.

Hydrazones exhibit diverse chemical properties due to the presence of the carbonyl group (C=O) and the azo nitrogen (-N=N-). They are often used as precursors for the synthesis of more complex organic molecules. In pharmaceutical applications, hydrazones can serve as intermediates or possess pharmacological activities themselves, acting as antioxidants, anti-inflammatory agents, or analgesics. Their structural flexibility allows for modification and optimization to achieve desired biological properties.

In agrochemicals, certain hydrazones function as herbicides or fungicides by disrupting cellular processes in target organisms. Additionally, they can be utilized in the development of novel pesticides that are more environmentally friendly due to their reduced toxicity compared to traditional formulations.

Overall, the versatility and reactivity of hydrazones make them valuable tools in organic chemistry for both academic research and industrial applications.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

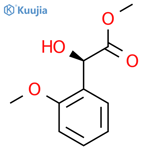

|

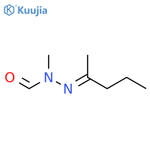

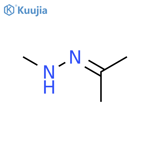

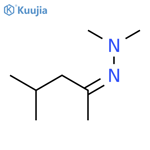

Hydrazinecarboxaldehyde, methyl(1-methylbutylidene)- | 61748-18-3 | C7H14N2O |

|

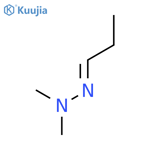

Propanal,2,2-dimethylhydrazone | 7422-93-7 | C5H12N2 |

|

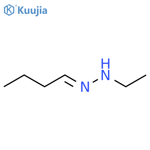

Butanal, ethylhydrazone | 51576-30-8 | C6H14N2 |

|

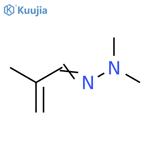

2-Propenal, 2-methyl-, dimethylhydrazone | 16713-45-4 | C6H12N2 |

|

N-(propan-2-ylideneamino)methanamine | 5771-02-8 | C4H10N2 |

|

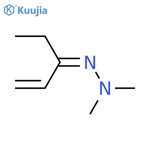

1-Penten-3-one, dimethylhydrazone | 96546-66-6 | C7H14N2 |

|

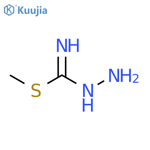

Methyl Hydrazonothiocarbamate | 44387-06-6 | C2H7N3S |

|

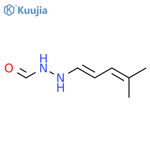

N-Allyl-N'-(1-methylethylidene)formic hydrazide | 141499-25-4 | C7H12N2O |

|

Dimethylhydrazone methylisobutylketone | 28236-88-6 | C8H18N2 |

|

N-ethyl-N'-(propan-2-ylidene)(tert-butoxy)carbohydrazide | 561067-07-0 |

Literatura Relacionada

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

Fornecedores recomendados

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados

-

-

-

-

-

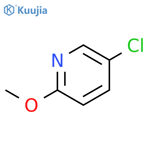

5-Chloro-2-methoxypyridine Cas No: 13473-01-3

5-Chloro-2-methoxypyridine Cas No: 13473-01-3